Cas no 24173-36-2 (4-azidobenzaldehyde)

4-Azidobenzaldehyde is a versatile aromatic aldehyde featuring an azido functional group at the para position. This compound is particularly valuable in click chemistry applications, where its azide moiety enables efficient Huisgen cycloaddition reactions with alkynes, forming stable triazole linkages. Its aldehyde group further allows for additional functionalization, making it useful in bioconjugation, polymer synthesis, and materials science. The compound exhibits good stability under standard conditions, though it should be handled with care due to the potential reactivity of the azide group. Its dual functionality makes it a valuable intermediate in organic synthesis, pharmaceuticals, and advanced material development.
4-azidobenzaldehyde structure
4-azidobenzaldehyde structure
商品名:4-azidobenzaldehyde
CAS番号:24173-36-2
MF:C7H5N3O
メガワット:147.1341
CID:912937
PubChem ID:90385

4-azidobenzaldehyde 化学的及び物理的性質

名前と識別子

    • p-azidobenzaldehyde
    • 4-Azidobenzaldehyde
    • AKOS040766042
    • DTXSID4066965
    • 4-azido benzaldehyde
    • para-azidobenzaldehyde
    • EN300-141731
    • DB-262911
    • SCHEMBL13475881
    • N5F6ANW5R2
    • Z1255356482
    • EINECS 246-060-3
    • NS00027578
    • A903849
    • F1913-8537
    • UNII-N5F6ANW5R2
    • 24173-36-2
    • Benzaldehyde, 4-azido-
    • DTXCID5037022
    • 4-azidobenzaldehyde
    • インチ: InChI=1S/C7H5N3O/c8-10-9-7-3-1-6(5-11)2-4-7/h1-5H
    • InChIKey: SDJOUGYEUFYPLL-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC=C1C=O)N=[N+]=[N-]

計算された属性

  • せいみつぶんしりょう: 147.043262g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.5
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 147.043262g/mol
  • 単一同位体質量: 147.043262g/mol
  • 水素結合トポロジー分子極性表面積: 31.4Ų
  • 重原子数: 11
  • 複雑さ: 178
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • PSA: 65.83

4-azidobenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-141731-2.5g
4-azidobenzaldehyde
24173-36-2 95.0%
2.5g
$1959.0 2025-02-21
Enamine
EN300-141731-0.5g
4-azidobenzaldehyde
24173-36-2 95.0%
0.5g
$780.0 2025-02-21
Life Chemicals
F1913-8537-2.5g
4-azidobenzaldehyde
24173-36-2 95%+
2.5g
$1926.0 2023-11-21
TRC
A822040-250mg
4-Azidobenzaldehyde
24173-36-2
250mg
$ 230.00 2023-04-19
Life Chemicals
F1913-8537-5g
4-azidobenzaldehyde
24173-36-2 95%+
5g
$2889.0 2023-11-21
Life Chemicals
F1913-8537-0.5g
4-azidobenzaldehyde
24173-36-2 95%+
0.5g
$700.0 2023-11-21
Life Chemicals
F1913-8537-10g
4-azidobenzaldehyde
24173-36-2 95%+
10g
$4125.0 2023-11-21
TRC
A822040-2.5g
4-Azidobenzaldehyde
24173-36-2
2.5g
$ 1804.00 2023-04-19
Enamine
EN300-141731-2500mg
4-azidobenzaldehyde
24173-36-2 95.0%
2500mg
$1959.0 2023-09-30
Enamine
EN300-141731-10000mg
4-azidobenzaldehyde
24173-36-2 95.0%
10000mg
$4299.0 2023-09-30

4-azidobenzaldehyde 関連文献

4-azidobenzaldehydeに関する追加情報

Introduction to 4-Azidobenzaldehyde (CAS No: 24173-36-2)

4-Azidobenzaldehyde, with the chemical formula C₇H₅N₃O and CAS number 24173-36-2, is a versatile organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. Its unique structural features, particularly the presence of an azide group and an aldehyde moiety, make it a valuable building block for constructing complex molecular architectures.

The azido functional group in 4-Azidobenzaldehyde is highly reactive and participates in a wide range of chemical transformations, such as azide-alkyne cycloadditions (Sonogashira coupling), Stille couplings, and click chemistry reactions. These reactions are widely employed in medicinal chemistry to construct novel heterocyclic compounds and to functionalize aromatic systems. The aldehyde group, on the other hand, allows for further derivatization through condensation reactions, forming Schiff bases and other imine derivatives that are of interest in drug discovery.

In recent years, 4-Azidobenzaldehyde has been extensively studied for its potential applications in the development of therapeutic agents. One notable area of research involves its use in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. For instance, studies have demonstrated that 4-Azidobenzaldehyde can be utilized to construct small-molecule inhibitors that target specific kinases by incorporating azido groups for subsequent cross-coupling reactions with terminal alkynes or boronic acids.

Moreover, 4-Azidobenzaldehyde has found applications in the field of materials science, particularly in the synthesis of functional polymers and coatings. The azide group can be selectively polymerized or modified to introduce specific functionalities into polymer chains, leading to materials with enhanced properties such as biodegradability or photoresponsiveness. These advancements highlight the broad utility of 4-Azidobenzaldehyde beyond traditional pharmaceutical applications.

Recent research has also explored the use of 4-Azidobenzaldehyde in biosynthetic pathways and enzyme engineering. By serving as a precursor for bioconjugation reactions, this compound enables the development of novel biomaterials and diagnostic tools. For example, it has been employed in the synthesis of azido-modified peptides and proteins, which can be further functionalized to create targeted therapeutics or imaging agents. Such innovations underscore the importance of 4-Azidobenzaldehyde in advancing biotechnology and drug development.

The synthesis of 4-Azidobenzaldehyde typically involves the selective introduction of an azide group onto a benzaldehyde derivative. One common synthetic route involves the reaction of benzaldehyde with sodium nitrite under controlled conditions to form benzaldehyde azide, which can then be further functionalized if necessary. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce azido groups at specific positions on aromatic rings, providing a high degree of selectivity and regiocontrol.

In industrial settings, 4-Azidobenzaldehyde is produced through scalable synthetic methodologies that ensure high purity and yield. Quality control measures are essential to prevent impurities that could affect downstream applications. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed to verify the chemical structure and purity of 4-Azidobenzaldehyde before it is used in further synthetic transformations.

The handling and storage of 4-Azidobenzaldehyde require careful consideration due to its reactivity. While it is not classified as a hazardous material under standard regulations, proper storage conditions should be maintained to prevent degradation or unintended reactions. Typically, this compound is stored in a cool, dry place away from strong oxidizing agents and direct sunlight. Additionally, personal protective equipment (PPE) such as gloves and safety goggles should be worn when handling 4-Azidobenzaldehyde to minimize exposure risks.

The future prospects for 4-Azidobenzaldehyde are promising, with ongoing research focusing on expanding its applications in drug discovery and materials science. Innovations in synthetic methodologies are expected to enhance the accessibility and efficiency of incorporating this compound into complex molecular architectures. Furthermore, interdisciplinary collaborations between chemists, biologists, and engineers will likely drive new applications for 4-Azidobenzaldehyde, reinforcing its significance as a key intermediate in modern chemical research.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:24173-36-2)p-azidobenzaldehyde
sfd2078
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ